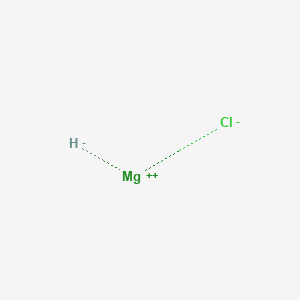

Magnesium chloride (MgCl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium chloride is an inorganic compound with the chemical formula MgCl₂. It is a colorless crystalline solid that is highly soluble in water. Magnesium chloride occurs naturally in seawater and brine and is commonly extracted from these sources. It is widely used in various industrial, medical, and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium chloride can be synthesized through several methods:

- Magnesium hydroxide reacts with hydrochloric acid to form magnesium chloride and water:

From Magnesium Hydroxide: Mg(OH)2+2HCl→MgCl2+2H2O

Magnesium carbonate reacts with hydrochloric acid to produce magnesium chloride, carbon dioxide, and water:From Magnesium Carbonate: MgCO3+2HCl→MgCl2+CO2+H2O

Industrial Production Methods:

Chemical Reactions Analysis

Magnesium chloride undergoes various chemical reactions, including:

- Magnesium chloride can be reduced to magnesium metal through electrolysis:

Oxidation-Reduction Reactions: MgCl2→Mg+Cl2

Magnesium chloride reacts with sodium hydroxide to form magnesium hydroxide and sodium chloride:Substitution Reactions: MgCl2+2NaOH→Mg(OH)2+2NaCl

Common Reagents and Conditions:

Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide or magnesium carbonate.

Sodium Hydroxide: Used in substitution reactions to form magnesium hydroxide.

Major Products Formed:

Magnesium Metal: Produced through the electrolysis of magnesium chloride.

Magnesium Hydroxide: Formed in substitution reactions with sodium hydroxide.

Scientific Research Applications

Magnesium chloride has a wide range of applications in scientific research:

Biology: Utilized in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods.

Medicine: Employed in the treatment of magnesium deficiency and as an additive in pharmaceutical preparations.

Industry: Used for deicing roads, controlling dust, and stabilizing soil during freeze-thaw cycles.

Mechanism of Action

Magnesium chloride exerts its effects through several mechanisms:

Enzyme Cofactor: Magnesium ions act as essential cofactors in over 300 enzymatic reactions, including those involved in ATP, DNA, RNA, and protein synthesis.

Osmotic Agent: When taken internally, magnesium chloride acts as an osmotic agent, drawing fluids into the intestines and promoting bowel movements.

Comparison with Similar Compounds

Magnesium chloride is compared with other magnesium compounds such as magnesium sulfate, magnesium oxide, and magnesium citrate:

Magnesium Oxide: Commonly used in dietary supplements, it has a lower bioavailability compared to magnesium chloride.

Magnesium Citrate: Often used to treat constipation, it is more easily absorbed by the body than magnesium oxide but can cause digestive side effects.

Uniqueness of Magnesium Chloride:

Properties

CAS No. |

14989-29-8 |

|---|---|

Molecular Formula |

Cl2Mg MgCl2 |

Molecular Weight |

95.21 g/mol |

IUPAC Name |

magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |

InChI Key |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L |

SMILES |

[H-].[Mg+2].[Cl-] |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-] |

boiling_point |

1,412 °C 1412 °C |

Color/Form |

Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |

density |

2.32 2.3 g/cm³ |

melting_point |

712 °C (rapid heating) |

physical_description |

Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |

solubility |

Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)

![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)

![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)